1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVRUDSEEUVVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Difluoromethoxy-substituted benzene derivatives serve as core substrates.
- Halogenated phenols or anilines are often used as precursors for further functionalization.
- Fluoro- and nitro-substituted aromatic compounds are prepared or commercially sourced for subsequent reaction steps.
Difluoromethoxy Group Introduction
- The difluoromethoxy group (-OCF2H) is introduced via nucleophilic substitution using difluoromethanol derivatives or by palladium-catalyzed coupling reactions.
- Typical conditions involve potassium carbonate as base and polar aprotic solvents such as dimethylformamide (DMF).
- Reaction temperatures are maintained around 80–110 °C for several hours to ensure complete substitution.
Bromination
- Bromination is performed selectively on the aromatic ring bearing the difluoromethoxy substituent.
- Common reagents include bromine or N-bromosuccinimide (NBS) under catalytic conditions.
- Palladium-catalyzed direct arylation methods have been reported to improve regioselectivity and yield.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatography are standard.
Fluorination and Nitration
- Fluorine substituents are introduced via nucleophilic aromatic substitution using fluoride sources such as potassium fluoride or cesium fluoride.
- Nitration is carried out using nitric acid under controlled acidic conditions, often in the presence of sulfuric acid.
- The sequence of fluorination and nitration is optimized to avoid undesired side reactions and maximize yield.
Purification and Characterization
- Organic solvents such as dichloromethane (CH2Cl2) are used for extraction and washing steps.
- Organic layers are washed with aqueous sodium hydroxide, water, and brine to remove impurities.
- Final products are purified by recrystallization from solvent mixtures like petroleum ether and dichloromethane.
- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-bromo-3-fluoro-5-nitrophenol (starting material), K2CO3 (1 equiv), DMF, 80 °C, 10 h | Nucleophilic substitution to introduce difluoromethoxy group via reaction with difluoromethoxybenzyl bromide |
| 2 | Bromination with NBS or Br2, palladium catalyst, room temperature to 80 °C | Selective bromination at position 1 of the aromatic ring |
| 3 | Fluorination using KF or CsF in polar aprotic solvent, controlled temperature | Introduction of fluorine substituent if not present initially |
| 4 | Nitration with HNO3/H2SO4 mixture, 0–5 °C to room temperature | Introduction of nitro group at position 5 |
| 5 | Work-up with CH2Cl2, washing with NaOH, water, brine; drying over Na2SO4; concentration | Purification of crude product |
| 6 | Recrystallization from CH2Cl2/petroleum ether | Final purification and isolation of pure this compound |
Research Findings and Optimization Notes
- Catalyst choice : Palladium catalysts significantly enhance regioselectivity and yield in arylation and bromination steps.
- Base selection : Potassium carbonate is preferred for its mildness and effectiveness in promoting nucleophilic substitution.
- Solvent effects : Polar aprotic solvents like DMF facilitate nucleophilic aromatic substitution and stabilize intermediates.
- Temperature control : Maintaining reaction temperatures between 80–110 °C balances reaction rate and selectivity.
- Reaction time : Extended stirring (overnight) ensures complete conversion but requires monitoring to prevent side reactions.
- Purification strategy : Sequential washing and recrystallization yield high purity products suitable for further applications.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Difluoromethoxy introduction | Difluoromethoxybenzyl bromide, K2CO3, DMF | 80–110 | 10–16 h | 75–85 | Requires dry conditions |
| Bromination | NBS or Br2, Pd catalyst | 25–80 | 4–8 h | 80–90 | Regioselective bromination |
| Fluorination | KF or CsF, DMF | 80–100 | 6–12 h | 70–80 | Fluoride source critical |
| Nitration | HNO3/H2SO4 | 0–25 | 1–3 h | 85–90 | Controlled addition to avoid over-nitration |
| Purification | Extraction, washing, recrystallization | Ambient | Variable | >95 purity | Essential for product quality |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-bromo-2-difluoromethoxy-3-fluoro-5-aminobenzene.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of electron-withdrawing groups like nitro and fluorine can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C₇H₃BrF₃NO₃ | 316.01* | Br, -OCF₂, F, NO₂ | Not provided |
| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C₆H₂BrClFNO₂ | 254.44 | Br, Cl, F, NO₂ | 1435806-75-9 |
| 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | C₇H₅BrFNO₃ | 250.02 | Br, -OCH₃, F, NO₂ | 179897-92-8 |
| 1-Bromo-3-fluoro-5-nitrobenzene | C₆H₃BrFNO₂ | 220.00 | Br, F, NO₂ | 7087-65-2 |
| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | C₇H₂BrF₃INO₃ | 411.90 | Br, I, NO₂, -OCF₃ | 2366994-47-8 |
*Calculated based on substituent contributions.
Key Observations:
- Electron-Withdrawing Effects: The target compound’s difluoromethoxy group (-OCF₂) is less electron-withdrawing than nitro (-NO₂) but more than methoxy (-OCH₃) . This balance enhances stability while maintaining reactivity.
- Steric Effects: Bulkier groups like trifluoromethoxy (-OCF₃) or iodo () increase steric hindrance, reducing reactivity in cross-coupling reactions compared to the target compound .
Table 3: Reactivity in Common Reactions
| Compound Name | Suzuki Coupling | Nucleophilic Substitution | Stability Under Basic Conditions |
|---|---|---|---|
| This compound | Moderate | High (due to NO₂) | Stable (-OCF₂ resists hydrolysis) |
| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | Low (Cl hinders) | High | Unstable (Cl may hydrolyze) |
| 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | High | Moderate | Low (-OCH₃ hydrolyzes easily) |
Key Findings:
- Suzuki Coupling: The target compound’s bromine is more reactive than chlorine in but less reactive than iodine in . Methoxy derivatives () show higher coupling efficiency due to reduced steric hindrance .
- Hydrolytic Stability: Difluoromethoxy groups resist hydrolysis better than methoxy, making the target compound suitable for aqueous-phase reactions .
Biological Activity
1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene (C7H3BrF3NO3) is an organic compound notable for its complex structure featuring bromine, difluoromethoxy, fluorine, and nitro groups attached to a benzene ring. This unique combination of functional groups contributes to its diverse biological activities and applications in medicinal chemistry and biochemical research.
The compound's molecular structure allows it to participate in various chemical reactions, including nucleophilic substitutions, reductions, and oxidations. The presence of electron-withdrawing groups like nitro and fluorine enhances its reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C7H3BrF3NO3 |
| Molecular Weight | 253.01 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Functional Groups | Br, F, NO2, OCH2F2 |
The biological activity of this compound can be attributed to its interactions with specific molecular targets. It may act as an enzyme inhibitor or activator by binding to active sites due to its functional groups. The nitro group is particularly significant as it can undergo reduction to form amino derivatives, which may exhibit different biological activities.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities such as anticancer, antimicrobial, and antifungal effects. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that compounds containing nitro and halogen substituents can inhibit tumor growth. For example, related nitroaromatic compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) or interference with cell signaling pathways.
Antimicrobial Properties
Compounds with similar functional groups have also been tested for antimicrobial activity. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.
Case Studies
- Antitumor Studies : A study evaluated the cytotoxic effects of nitro-substituted aromatic compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds with bromine and nitro substitutions exhibited significant cytotoxicity when combined with standard chemotherapy agents like doxorubicin.
- Enzyme Inhibition : Research into enzyme interactions revealed that fluorinated compounds could serve as effective inhibitors in biochemical assays, impacting metabolic pathways critical for cancer cell survival.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene | Methyl group instead of difluoromethoxy | Moderate anticancer activity |
| 1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene | Different substitution pattern | Enhanced enzyme inhibition |
| 1-Bromo-4-fluoro-2-nitrobenzene | Lacks difluoromethoxy | Limited biological activity |
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene, and how can reaction conditions be optimized to minimize byproducts?
Synthesis typically involves sequential halogenation and nitration. For example:
- Bromination : Use Br₂ with a Lewis acid (e.g., FeBr₃) on a difluoromethoxybenzene precursor.
- Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at 0–5°C to control regioselectivity.
- Optimization : Solvent choice (heptane or dichloromethane) and catalyst loading (e.g., 5% polyvinyl chloride in hydrogenation steps) can reduce side reactions. Monitor intermediates via TLC or HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to resolve substituent effects; advanced techniques (COSY/NOESY) may address signal splitting from electronegative groups.
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) to confirm >98% purity, as seen in analogous brominated nitrobenzenes .
- Elemental Analysis : Validate stoichiometry, especially for halogen content.
Q. How should researchers handle and store this compound to prevent decomposition?
- Store under inert gas (argon) at –20°C in amber vials to avoid photodegradation.
- Use desiccants (e.g., silica gel) to maintain moisture levels <0.5%, as specified for related compounds .
- Regularly assess stability via HPLC to detect degradation products.
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic substitutions (e.g., nitration) for this polyhalogenated system?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites for electrophilic attack.
- Transition State Modeling : Compare activation energies for nitro group placement at meta vs. para positions relative to halogens. Databases like Reaxys or Pistachio provide benchmark data for validation .
Q. What strategies resolve contradictions in reported spectral data (e.g., ¹⁹F NMR shifts) across studies?
- Standardized Conditions : Use deuterated solvents (CDCl₃) and consistent temperatures.
- Cross-Validation : Pair NMR with X-ray crystallography or high-resolution mass spectrometry (HRMS).
- Collaborative Databases : Compare results with PubChem or DSSTox entries for halogenated aromatics .
Q. How do electron-withdrawing groups (EWGs) influence Suzuki-Miyaura cross-coupling reactivity?
- Catalyst Selection : Pd/C or Pd(OAc)₂ with electron-deficient ligands (e.g., SPhos) enhances oxidative addition.
- Reaction Conditions : Elevated temperatures (80–100°C) and polar solvents (DMF) improve efficiency. EWGs activate the aryl bromide but may slow transmetallation, requiring optimized stoichiometry .
Q. What kinetic studies elucidate nitro group reduction mechanisms under catalytic hydrogenation?
- In Situ Spectroscopy : Track intermediates via FTIR or Raman during H₂ exposure.
- Isotopic Labeling : Use D₂ gas to map hydrogenation pathways.
- Catalyst Screening : Compare Pd/C (selective for nitro reduction) vs. Raney Ni (risk of dehalogenation) .
Q. How can regioselective difluoromethoxy introduction be achieved without elimination byproducts?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
